molecular formula C23H20ClFN2O5S B3748391 Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3748391
M. Wt: 490.9 g/mol
InChI Key: YEAKOPMMSWLVES-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure includes:

  • A 4-chlorophenoxyacetamido group at position 2 of the thiophene ring.
  • A 4-methyl substituent at position 3.
  • A 2-fluorophenylcarbamoyl group at position 4.
  • An ethyl carboxylate ester at position 3.

Below, we compare its structural and synthetic features with related thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O5S/c1-3-31-23(30)19-13(2)20(21(29)26-17-7-5-4-6-16(17)25)33-22(19)27-18(28)12-32-15-10-8-14(24)9-11-15/h4-11H,3,12H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAKOPMMSWLVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the reaction of 4-chlorophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-chlorophenoxy)acetate.

    Amidation: The intermediate ethyl 2-(4-chlorophenoxy)acetate is then reacted with 2-amino-5-(2-fluorophenyl)thiophene-3-carboxamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues from the literature include:

Compound Name Substituents (Positions) Key Functional Groups CAS/Reference
Target Compound 2-(4-Cl-phenoxy)acetamido, 4-CH₃, 5-(2-F-C₆H₄-carbamoyl), 3-COOEt Chlorophenoxy, Fluorophenylcarbamoyl N/A
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate 3-Cl-acetamido, 5-(4-F-C₆H₄), 3-COOEt Chloroacetamido, 4-Fluorophenyl 338423-94-2
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate 2-(2-Cl-benzamido), 5-acetyl, 4-Ph, 3-COOEt Chlorobenzamido, Acetyl 113395-53-2
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate 2-(2-Me-phenoxy)acetamido, 4-(4-Me-C₆H₄), 3-COOEt Methylphenoxy, Methylphenyl 303092-57-1

Key Observations:

  • Acetamido vs. Benzamido: The 4-chlorophenoxyacetamido group in the target compound differs from 2-chlorobenzamido in CAS 113395-53-2 . The phenoxy spacer may improve conformational flexibility.
  • Carbamoyl vs. Acetyl : The carbamoyl group at position 5 (target) offers hydrogen-bonding capability, unlike the acetyl group in CAS 113395-53-2 , which is purely electron-withdrawing.

Biological Activity

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a diverse range of biological activities. This article explores its synthesis, pharmacological properties, and potential applications in medicinal chemistry and agriculture.

Molecular Structure

The compound features a thiophene ring substituted with various functional groups, including:

  • Ethyl ester
  • Amide linkage
  • Chlorinated and fluorinated aromatic systems

This unique structure contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Backbone : The initial step involves constructing the thiophene ring, which serves as the core structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethyl ester, amide, and halogenated aromatic groups.
  • Purification : The final product is purified to ensure high yield and efficacy.

The synthesis process is critical for determining the purity and biological activity of the compound.

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant effects in animal models, suggesting potential for this compound as well .
  • Antibacterial and Antifungal Activities : Preliminary studies indicate that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for further research in infectious diseases .

The mechanism of action involves interaction with biological targets at a molecular level. Understanding these interactions is essential for optimizing its use in drug formulation. This compound may modulate specific pathways related to its pharmacological effects, although detailed mechanisms require further investigation.

Case Studies

Several studies have evaluated compounds similar to this compound:

  • Anticonvulsant Studies : Research on N-phenyl derivatives has demonstrated significant anticonvulsant activity in various animal models, indicating that structural modifications can enhance efficacy .
  • Antimicrobial Screening : Compounds with similar structures have been screened against pathogens such as Mycobacterium tuberculosis, showing varying degrees of inhibition, which highlights the potential for this compound in antimicrobial therapy .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

  • Pharmaceutical Development : The compound's unique structure makes it a candidate for developing new medications targeting neurological disorders and infections.
  • Agricultural Chemistry : Its antibacterial properties may also be explored for agricultural applications, particularly in developing new pesticides or fungicides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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